

A Technical Guide to the Composition and Bioactivity of *Strophanthus gratus* Extract

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Compound of Interest

Compound Name: *Strophanthin*

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Introduction

Strophanthus gratus, a woody vine native to tropical regions of West and Central Africa, belongs to the Apocynaceae family.[1] Historically, extracts from its seeds were famously used as a potent arrow poison due to their high toxicity and rapid action.[2] In modern pharmacology, the plant is recognized as a rich source of potent bioactive compounds, primarily cardiac glycosides, which have significant therapeutic applications. The most notable of these is ouabain (also known as g-**strophanthin**), a well-characterized Na⁺/K⁺-ATPase inhibitor used in the treatment of congestive heart failure and arrhythmias.[2][3][4] Beyond its cardiotonic effects, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and wound-healing properties, making *S. gratus* a subject of continued interest for drug discovery and development.[5][6] This guide provides a detailed technical overview of the chemical composition, key bioactivities, and relevant experimental methodologies associated with *Strophanthus gratus* extracts.

Chemical Composition

The chemical profile of *Strophanthus gratus* is diverse, with the highest concentration of its most potent compounds found in the seeds. The primary constituents are cardenolide glycosides, though other classes of compounds such as saponins, lignans, and various polyphenols contribute to its overall bioactivity.

Major Bioactive Compounds

The seeds are particularly rich in cardiac glycosides, which can constitute 4-8% of the seed's weight.[2] Ouabain is the principal glycoside, accounting for 90-95% of this mixture.[2] Other significant compounds have also been isolated and quantified.

Compound	Chemical Class	Plant Part	Reported Concentration / Yield	References
Ouabain (g-strophanthin)	Cardenolide Glycoside	Seeds	90-95% of the total glycoside mixture (which is 4-8% of seed weight)	[2]
Acolongifloroside K	Cardenolide Glycoside	Seeds	Minor component of the glycoside mixture	[2]
Strogoside	Cardenolide Glycoside	Seeds	Minor component of the glycoside mixture	[2]
Saponins (total)	Triterpenoid Saponins	Seeds	Up to 1% of seed weight	[7]
Olivil	Lignan	Leaves	Not quantified	[1][2]
Pinoresinol	Lignan	Leaves	Not quantified	[2]
8-Hydroxypinoresinol	Lignan	Leaves	Not quantified	[2]
Ethanollic Extract Yield	Mixed	Leaves	~6%	[5]
Ethyl Acetate Fraction Yield	Mixed	Leaves	~50% of the crude ethanolic extract	[5]

General Phytochemical Profile

Phytochemical screening of various extracts (primarily from the roots and leaves) has confirmed the presence of several other chemical classes.[\[8\]](#)[\[9\]](#) These compounds, while not always individually isolated or quantified in *S. gratus*, are known to possess a wide range of biological activities and likely contribute to the synergistic effects of the crude extracts.

Phytochemical Class	Plant Part Screened	Method of Extraction	References
Polyphenols	Roots	Aqueous, Ethanolic	[8]
Flavonoids	Roots, Stems	Aqueous, Ethanolic, Methanolic	[8] [9]
Tannins	Roots, Stems	Aqueous, Ethanolic, Methanolic	[8] [9]
Alkaloids	Roots	Aqueous, Ethanolic	[8]
Saponins	Roots, Stems	Aqueous, Ethanolic, Methanolic	[8] [9]
Free Quinones	Roots	Aqueous, Ethanolic	[8]
Anthocyanins	Roots	Aqueous, Ethanolic	[8]
Steroids	Stems	Methanolic	[9]
Terpenoids	Stems	Methanolic	[9]

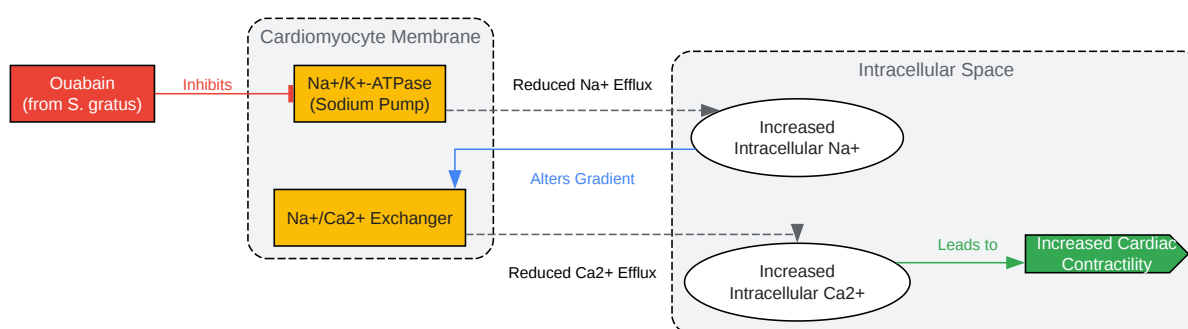
Bioactivities and Mechanisms of Action

The diverse chemical composition of *S. gratus* translates to a range of pharmacological effects, from the well-established cardiotonic activity to more recently explored anti-inflammatory and wound-healing properties.

Cardiotonic Activity

The primary therapeutic application of *S. gratus* compounds is in treating cardiac conditions like congestive heart failure.[\[2\]](#)[\[3\]](#)

- Mechanism of Action: The cardiotonic effect is mediated by ouabain's potent and specific inhibition of the Na⁺/K⁺-ATPase enzyme (sodium pump) in cardiomyocytes.[3][10][11] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the gradient for the Na⁺/Ca²⁺ exchanger, causing less calcium to be extruded from the cell and subsequently increasing the intracellular calcium concentration. This enhanced calcium level in the sarcoplasmic reticulum leads to a more forceful cardiac muscle contraction (positive inotropic effect).[11]



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Mechanism of Ouabain's Cardiotonic Effect.

Anti-inflammatory and Antioxidant Activities

Ethanollic extracts of *S. gratus* leaves have demonstrated significant anti-inflammatory and antioxidant properties.

- Anti-inflammatory Activity: In a carrageenan-induced paw edema model in chicks, the crude ethanolic leaf extract showed a dose-dependent anti-inflammatory effect with an ED₅₀ of 129.7 ± 10.5 mg/kg.[6] This activity was found to be concentrated in the medium-polarity ethyl acetate fraction (ED₅₀ of 133.5 ± 14.7 mg/kg).[5][6]
- Antioxidant Activity: Using the phosphomolybdenum assay, the total antioxidant capacity of the crude leaf extract was determined to be 6.7 ± 1.0 g/100g ascorbic acid equivalent.[5][6]

The more active ethyl acetate fraction showed a higher capacity of 8.3 ± 1.4 g/100g ascorbic acid equivalent.[5][6] This activity is likely due to the presence of phenolic and flavonoid compounds.

Wound Healing and Analgesic Effects

Traditional use of the root decoction for healing wounds has been substantiated by scientific studies.[8]

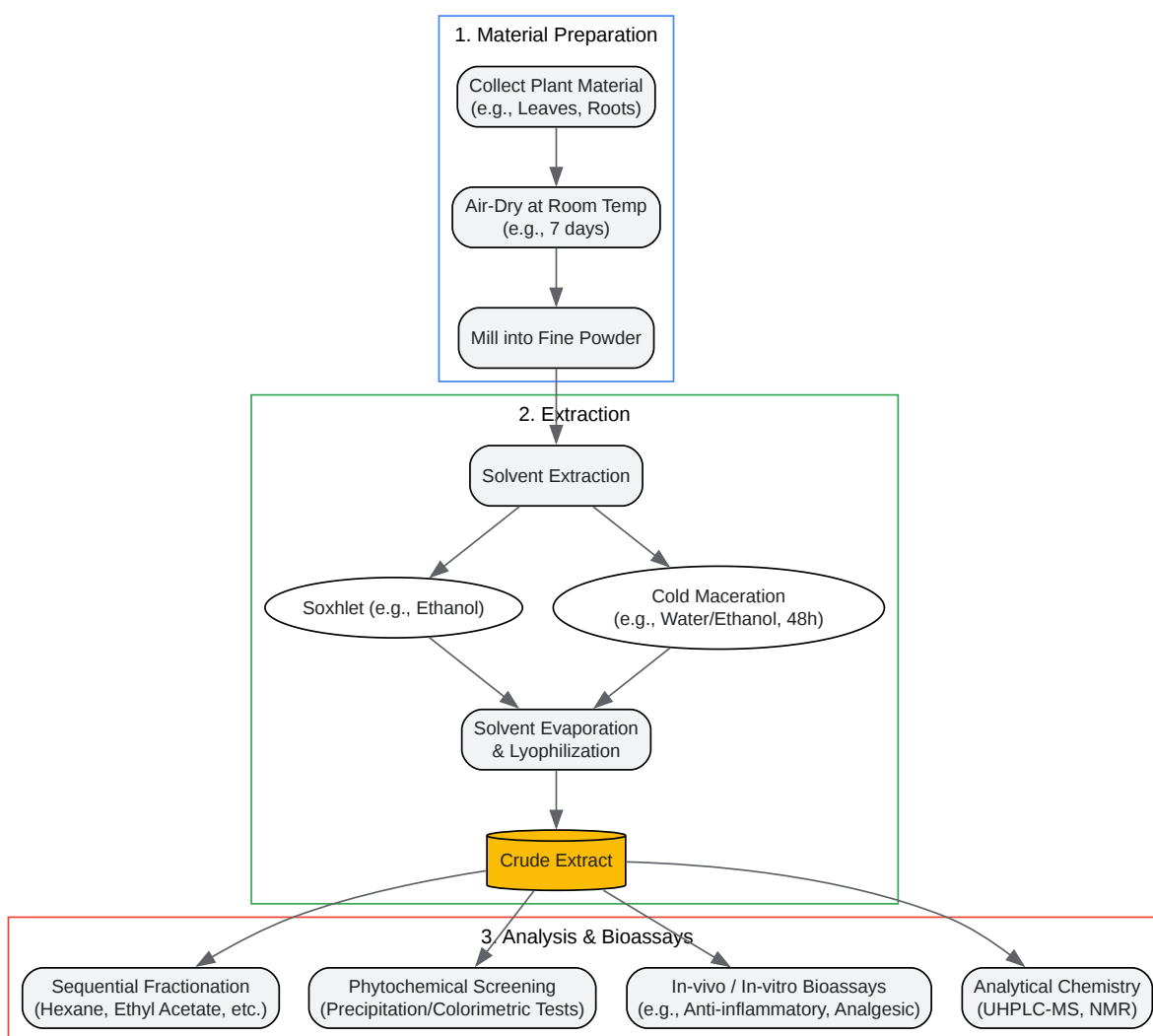
- **Wound Healing:** Ointments prepared from both aqueous and ethanolic root extracts significantly accelerated the epithelialization period and increased the tensile strength of incision wounds in rat models compared to a placebo.[8] This effect is attributed to the combined action of flavonoids, terpenoids, and tannins, which are known to promote wound healing.[8]
- **Analgesic Activity:** Aqueous and ethanolic root extracts demonstrated a significant analgesic effect by reducing the number of writhings in mice induced by acetic acid, indicating suppression of pain sensitivity.[8]

Other Bioactivities

- **Toxicity:** The high concentration of ouabain makes *S. gratus* extracts, particularly from the seeds, extremely toxic, especially upon injection, leading to cardiac arrest.[2] Oral administration is considered unsafe due to irregular absorption.[4] Acute oral toxicity tests on root extracts, however, established an LD50 greater than 3000 mg/kg in rats, suggesting low acute oral toxicity for root preparations.[8]
- **Anticancer Potential:** While ouabain has shown antiproliferative effects on certain cancer cell lines, one study found that crude *S. gratus* extracts exhibited no significant anticancer activity.[3] This area requires further investigation to isolate and test individual compounds.
- **Anticoagulant Properties:** The seeds have been reported to possess anticoagulant properties, which may be relevant to their traditional use on wounds and for treating snakebites.[12]

Experimental Methodologies

The following section details the protocols used in the extraction, fractionation, and evaluation of the bioactivities of *S. gratus* as described in the scientific literature.



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General Experimental Workflow for S. gratus Research.

Extraction Protocols

- Protocol 3.1.1: Soxhlet Extraction of Leaves[6]
 - Preparation: Air-dry fresh leaves of *S. gratus* at room temperature for 7 days and mill into a fine powder.
 - Extraction: Place the powdered leaf material into a thimble and extract with 96% ethanol using a Soxhlet apparatus for approximately 8-12 hours or until the solvent runs clear.
 - Concentration: Remove the solvent from the resulting miscella under reduced pressure using a rotary evaporator at 40-50°C.
 - Drying: Place the concentrated extract in a desiccator containing silica gel to obtain the final crude ethanolic extract.
- Protocol 3.1.2: Cold Maceration of Roots[8]
 - Preparation: Obtain dried, powdered root material of *S. gratus*.
 - Maceration: Macerate the powder in the chosen solvent (e.g., distilled water for aqueous extract, or ethanol for ethanolic extract) at a 1:10 w/v ratio for 48 hours at room temperature with continuous stirring.
 - Filtration: Filter the mixture through Whatman No. 1 filter paper.
 - Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.
 - Lyophilization: Freeze-dry the concentrated extract using a lyophilizer to obtain the final dry powder extract.

Sequential Solvent Fractionation[5]

- Dissolution: Dissolve a known mass (e.g., 1 g) of the crude ethanolic extract in distilled water (e.g., 70 mL).

- **Liquid-Liquid Extraction:** Perform sequential liquid-liquid extractions in a separatory funnel using solvents of increasing polarity.
- **Hexane Fraction:** Add an equal volume of n-hexane (70 mL), shake vigorously, and allow the layers to separate. Collect the upper hexane layer. Repeat this step three times.
- **Ethyl Acetate Fraction:** To the remaining aqueous layer, add an equal volume of ethyl acetate (70 mL). Repeat the extraction process as in step 3.
- **Butanol Fraction:** To the remaining aqueous layer, add an equal volume of n-butanol (70 mL). Repeat the extraction process.
- **Concentration:** Combine the respective fractions from the repeated extractions and evaporate the solvents from each to yield the dried hexane, ethyl acetate, and butanol fractions.

Bioassay Protocols

- **Protocol 3.3.1: Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[6]**
 - **Animals:** Use 7-day old cockerels, fasted for 12 hours prior to the experiment.
 - **Grouping:** Divide animals into groups (n=5): a negative control (normal saline), a positive control (e.g., Dexamethasone), and test groups receiving various doses of the *S. gratus* extract/fraction.
 - **Administration:** Administer the extracts and control substances intraperitoneally.
 - **Induction of Edema:** Thirty minutes after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right footpad.
 - **Measurement:** Measure the paw thickness using a digital caliper at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
 - **Analysis:** Calculate the percentage inhibition of edema for each group compared to the negative control and determine the ED50 value.
- **Protocol 3.3.2: Wound Healing Assay (Incision Model)[8]**

- Animals: Use adult Wistar rats. Anesthetize the animals.
- Wounding: Create a 3.5 cm longitudinal paravertebral incision through the full thickness of the skin. Suture the incision at 1 cm intervals.
- Grouping and Treatment: Divide animals into groups: a placebo control (e.g., simple ointment base) and treated groups receiving topical application of ointments containing the *S. gratus* extract (e.g., 50% extract ointment) once daily.
- Suture Removal: Remove sutures on the 8th post-incision day.
- Tensile Strength Measurement: On the 10th day, euthanize the animals and excise the healed wound area. Measure the tensile strength required to break the wound using a tensiometer.
- Analysis: Compare the mean tensile strength of the treated groups with the control group.

Conclusion

Strophanthus gratus is a plant of significant pharmacological importance, primarily due to its high concentration of the cardiotonic glycoside ouabain. Its well-defined mechanism of action on the Na⁺/K⁺-ATPase pump provides a clear basis for its use in cardiac medicine.

Furthermore, emerging research demonstrates a wider therapeutic potential, including scientifically validated anti-inflammatory, antioxidant, and wound-healing properties, which are likely mediated by a synergistic interplay of its diverse phytochemical constituents, including saponins, flavonoids, and tannins. The detailed methodologies for extraction and bio-evaluation provided herein serve as a foundation for researchers and drug development professionals to further explore the untapped potential of this potent medicinal plant, paving the way for novel therapeutic agents. Careful consideration of its inherent toxicity, however, remains paramount in any future development.

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